molecular formula C22H30N6O B10934370 1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934370
M. Wt: 394.5 g/mol
InChI Key: AEXDPIGAYMQUDD-UHFFFAOYSA-N
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Description

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as butyl, cyclopropyl, and methyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclization to Form Pyrazolopyridine: The pyrazole intermediate is then subjected to cyclization with a suitable pyridine derivative, often using a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The resulting pyrazolopyridine intermediate is further functionalized by introducing the butyl, cyclopropyl, and methyl groups through various alkylation and acylation reactions.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the intermediate with a suitable amine derivative, such as 3-(5-methyl-1H-pyrazol-1-yl)propylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or oxygen atoms.

Scientific Research Applications

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-butyl-6-cyclopropyl-3-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the butyl, cyclopropyl, and methyl groups, along with the pyrazole and pyridine rings, imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H30N6O/c1-4-5-12-28-21-20(16(3)26-28)18(14-19(25-21)17-7-8-17)22(29)23-10-6-13-27-15(2)9-11-24-27/h9,11,14,17H,4-8,10,12-13H2,1-3H3,(H,23,29)

InChI Key

AEXDPIGAYMQUDD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCCN4C(=CC=N4)C

Origin of Product

United States

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